N-[2,5-dioxo-1-(prop-2-en-1-yl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide
Overview
Description
N-[2,5-dioxo-1-(prop-2-en-1-yl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide is a synthetic organic compound with a molecular formula of C15H14F3N3O3 This compound is characterized by the presence of an imidazolidinyl ring substituted with an allyl group, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
The synthesis of N-[2,5-dioxo-1-(prop-2-en-1-yl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide typically involves the following steps:
Formation of the Imidazolidinyl Ring: The imidazolidinyl ring is formed through a condensation reaction between an appropriate amine and a carbonyl compound.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using an allyl halide.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Benzamide Moiety: The final step involves the coupling of the imidazolidinyl intermediate with 4-methylbenzoyl chloride under basic conditions to form the desired product.
Chemical Reactions Analysis
N-[2,5-dioxo-1-(prop-2-en-1-yl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[2,5-dioxo-1-(prop-2-en-1-yl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-[2,5-dioxo-1-(prop-2-en-1-yl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
N-[2,5-dioxo-1-(prop-2-en-1-yl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide can be compared with other similar compounds, such as:
N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide: This compound lacks the methyl group on the benzamide moiety, resulting in different chemical and biological properties.
N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-chlorobenzamide: The presence of a chlorine atom instead of a methyl group on the benzamide moiety can lead to variations in reactivity and biological activity.
Properties
IUPAC Name |
N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c1-3-8-21-12(23)14(15(16,17)18,20-13(21)24)19-11(22)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,19,22)(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIXZGNFWNKXNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)CC=C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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